molecular formula C14H11N3O3 B13664672 8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Katalognummer: B13664672
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: FXYMJPYKQNYAQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Vorbereitungsmethoden

The synthesis of 8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be achieved through various methods. One common approach involves the condensation of 2-nitrobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. This reaction typically requires a solvent such as ethanol and is carried out under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family. Some of these similar compounds include:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(2-Chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(2-Bromophenyl)imidazo[1,2-a]pyridine

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C14H11N3O3

Molekulargewicht

269.25 g/mol

IUPAC-Name

8-methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11N3O3/c1-20-13-7-4-8-16-9-11(15-14(13)16)10-5-2-3-6-12(10)17(18)19/h2-9H,1H3

InChI-Schlüssel

FXYMJPYKQNYAQZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.